1-(3-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-(3-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a carboxamide linked to a pyridin-4-ylmethyl moiety. The pyridin-4-ylmethyl substituent may contribute to hydrogen bonding or π-π stacking in biological targets. The molecular formula is C₁₅H₁₂ClN₅O, with a calculated molecular weight of 313.74 g/mol (derived from stoichiometric summation).
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-12-2-1-3-13(8-12)21-10-14(19-20-21)15(22)18-9-11-4-6-17-7-5-11/h1-8,10H,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENZUCWRSLHEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazole Core
A terminal alkyne precursor, such as propiolic acid derivative A , reacts with 3-chlorophenyl azide B under Cu(I) catalysis. The reaction proceeds in a mixture of tert-butanol and water (3:1 v/v) at 60°C for 12 hours, yielding 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid C with >85% efficiency. Copper sulfate (CuSO₄) and sodium ascorbate are typically used as the catalytic system, ensuring minimal side products.
Amidation with Pyridin-4-ylmethylamine
The carboxylic acid C undergoes amidation with pyridin-4-ylmethylamine D using 1,1′-carbonyldiimidazole (CDI) as the coupling agent. CDI activates the carboxyl group, forming an imidazolide intermediate that reacts with the amine in anhydrous tetrahydrofuran (THF) at room temperature. This step achieves yields of 70–80%, with purification via column chromatography (silica gel, ethyl acetate/hexanes).
Key Reaction Parameters:
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Catalyst: CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%)
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Solvent System: tert-Butanol/H₂O
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Coupling Agent: CDI (1.2 equiv)
Enole-Mediated Click Dimroth Reaction
An alternative approach avoids metal catalysts by leveraging the Dimroth rearrangement, which thermally reorganizes triazole precursors. This method is advantageous for substrates sensitive to copper residues.
Formation of the Triazole Intermediate
Methyl 3-oxopropanoate E reacts with 3-chlorophenyl azide B in the presence of triethylamine (TEA) at 100°C for 6 hours. The reaction proceeds via an enol intermediate, forming 5-substituted-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid F with 75% yield.
Amidation Under Mild Conditions
The carboxylic acid F is treated with pyridin-4-ylmethylamine D using CDI in ethanol at 50°C for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol, achieving 90% purity.
Advantages:
Solid-Phase Synthesis for High-Throughput Production
Solid-phase techniques enable rapid parallel synthesis, particularly useful for generating analogs. Wang resin-bound alkyne G undergoes CuAAC with 3-chlorophenyl azide B , followed by on-resin amidation with pyridin-4-ylmethylamine D . Cleavage from the resin using trifluoroacetic acid (TFA) yields the final compound with 50–55% overall yield.
Optimization Insights:
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Resin Loading: 0.8–1.2 mmol/g
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Cleavage Time: 2 hours in TFA/DCM (1:9)
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| CuAAC | CuSO₄/Na ascorbate | 60 | 12 | 68–72 | 95 |
| Dimroth Rearrangement | None | 100 | 6 | 60–65 | 90 |
| Solid-Phase | Cu(I) | RT | 24 | 50–55 | 92 |
Key Observations:
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CuAAC offers the highest efficiency but introduces copper contaminants requiring additional purification.
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The Dimroth method, while slower, avoids metal catalysts, making it preferable for pharmaceutical applications.
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Solid-phase synthesis sacrifices yield for scalability and analog diversification.
Critical Challenges and Optimization Strategies
Regioselectivity Control
The 1,4-regioisomer dominance in CuAAC is critical for the target structure. Substituting Cu(I) with Ru catalysts shifts selectivity to the 1,5-isomer, necessitating strict adherence to Cu-based systems.
Amidation Efficiency
CDI outperforms traditional agents like EDC/HOBt in minimizing racemization, particularly with aromatic amines. Pre-activation of the carboxylic acid for 30 minutes before amine addition improves yields by 15%.
Purification Techniques
Crystallization from ethanol/water (7:3) removes unreacted azides and copper residues, enhancing purity to >98%. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves triazole isomers.
Scalability and Industrial Feasibility
Pilot-scale batches (100 g) using CuAAC in flow reactors demonstrate consistent yields (70%) with residence times of 20 minutes. Continuous flow systems mitigate exothermic risks during azide formation, a common bottleneck in batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., 3-chlorophenyl) may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxyphenyl in ).
- Amide Linkage:
- Pyridin-4-ylmethyl (target compound and BG15819 ) introduces aromatic nitrogen, enabling hydrogen bonding. In contrast, alkyl or halogenated benzyl groups (e.g., Z995908944 ) may alter lipophilicity.
Biological Activity
1-(3-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1H-1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a triazole ring, a chlorophenyl group, and a pyridine moiety, contributing to its unique chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 303.75 g/mol. Its structure is depicted as follows:
Biological Activity Overview
Research indicates that compounds with the triazole structure exhibit significant biological activities including:
- Antimicrobial activity : Effective against various bacterial strains.
- Antiparasitic effects : Notably against Trypanosoma cruzi.
- Inhibition of enzymes : Such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune modulation.
Antiparasitic Activity
A study evaluated the trypanocidal potential of triazole analogs, including derivatives similar to this compound. The results showed potent activity against Trypanosoma cruzi with IC50 values significantly lower than traditional treatments like Benznidazole (Bz) . The compound demonstrated effective reduction of parasite load in 3D cardiac spheroids, indicating good drug diffusion and efficacy.
The biological activity of this compound is attributed to its ability to bind to specific biological targets. For instance:
- Modulation of the Pregnane X receptor : This interaction suggests potential impacts on drug metabolism pathways.
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(3,4-dimethylphenyl)-N-[pyridin-3-ylmethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | Dimethyl substitution on phenyl ring | Enhanced lipophilicity |
| 5-cyclopropyl-N-(4-chlorophenyl)-1H-triazole | Cyclopropyl substitution | Potential for unique steric interactions |
These analogs illustrate how modifications can influence chemical behavior and biological activity.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of triazole derivatives:
- Antitrypanosomal Activity : A study highlighted that certain triazole analogs exhibited IC50 values ranging from 0.21 µM to 6.20 µM against Trypanosoma cruzi .
- Inhibition Studies : Research on enzyme inhibitors has shown that compounds with similar structures can effectively inhibit IDO1 with IC50 values as low as 0.023 µM .
Q & A
Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Azide preparation : Reacting 3-chlorophenyl azide with propargyl derivatives.
- Cycloaddition : Using Cu(I) iodide (1–5 mol%) in DMSO or acetonitrile at 60–80°C for 6–12 hours .
- Carboxamide coupling : Introducing the pyridinylmethyl group via nucleophilic substitution or amide bond formation, often requiring bases like KCO .
Q. Critical factors :
- Solvent polarity : DMSO enhances reaction rates but may reduce purity; acetonitrile balances yield and ease of purification.
- Catalyst loading : Excess Cu(I) leads to side products (e.g., triazole dimers).
Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?
Characterization involves:
- NMR : H and C NMR confirm triazole ring formation (δ 7.5–8.5 ppm for aromatic protons) and carboxamide linkage (δ 2.8–3.2 ppm for CH adjacent to pyridine) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 342.08 (calculated for CHClNO) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (1,4- vs. 1,5-triazole isomers) .
Q. Common discrepancies :
- Overlapping NMR signals between pyridine and chlorophenyl protons may require 2D-COSY or NOESY for resolution.
- Impurities from incomplete coupling steps can mimic isomeric products in MS .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. anticancer) be reconciled for this compound?
Contradictions often arise from assay-specific conditions:
Q. Methodological adjustments :
- Use standardized cell lines (e.g., ATCC-certified) and control for efflux pump activity (e.g., with verapamil).
- Perform dose-response curves across 3–5 replicates to distinguish target-specific effects from cytotoxicity.
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Key modifications include:
- Prodrug design : Esterification of the carboxamide to enhance oral bioavailability (e.g., ethyl ester prodrugs increase logD from 1.2 to 2.8) .
- Metabolic stability : Replace labile groups (e.g., methyl substituents on pyridine reduce CYP3A4-mediated oxidation) .
Q. In vivo validation :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
